molecular formula C7H7NOS B2991740 2-Methoxy-2-(thiophen-3-yl)acetonitrile CAS No. 1488221-37-9

2-Methoxy-2-(thiophen-3-yl)acetonitrile

Cat. No.: B2991740
CAS No.: 1488221-37-9
M. Wt: 153.2
InChI Key: FHUVIDQCGRLAEA-UHFFFAOYSA-N
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Description

2-Methoxy-2-(thiophen-3-yl)acetonitrile is an organic compound that features a thiophene ring substituted at the 3-position with a methoxyacetonitrile group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their unique electronic properties and structural versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-(thiophen-3-yl)acetonitrile typically involves the reaction of thiophene-3-carbaldehyde with methoxyacetonitrile in the presence of a base. The reaction proceeds via a nucleophilic addition-elimination mechanism, where the methoxyacetonitrile acts as a nucleophile attacking the carbonyl carbon of the thiophene-3-carbaldehyde, followed by elimination of water to form the desired product .

Industrial Production Methods

Industrial production methods for thiophene derivatives, including this compound, often involve large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-(thiophen-3-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methoxy-2-(thiophen-3-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-2-(thiophen-3-yl)acetonitrile in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural context of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-2-(thiophen-2-yl)acetonitrile
  • 2-Methoxy-2-(thiophen-4-yl)acetonitrile
  • 2-Methoxy-2-(furan-3-yl)acetonitrile

Uniqueness

2-Methoxy-2-(thiophen-3-yl)acetonitrile is unique due to its specific substitution pattern on the thiophene ring, which can influence its electronic properties and reactivity. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2-methoxy-2-thiophen-3-ylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NOS/c1-9-7(4-8)6-2-3-10-5-6/h2-3,5,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUVIDQCGRLAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C#N)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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